2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula . It belongs to the thiadiazole family, which is recognized for its diverse biological and chemical properties. The compound features a bromine atom and a tert-butyl group attached to the thiadiazole ring, contributing to its unique reactivity and stability. Thiadiazoles are often explored for their potential applications in pharmaceuticals, agrochemicals, and materials science due to their varied biological activities and structural versatility .
2-Bromo-5-tert-butyl-1,3,4-thiadiazole is classified as a halogenated thiadiazole. Its classification is significant as it influences its reactivity patterns and potential applications in chemical synthesis and biological interactions.
The synthesis of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole commonly involves:
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, leading to high-purity products with minimal by-products.
The molecular structure of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole can be represented as follows:
The compound's molecular weight is approximately 203.11 g/mol. Its structure contributes to its chemical properties and reactivity profiles in various reactions .
2-Bromo-5-tert-butyl-1,3,4-thiadiazole can undergo several types of chemical reactions:
The mechanism of action for 2-Bromo-5-tert-butyl-1,3,4-thiadiazole largely depends on its interactions with specific biological targets. In biological systems, it may interact with enzymes or receptors, potentially leading to inhibition or activation of certain pathways. The presence of the bromine atom enhances its binding affinity and selectivity towards these targets .
Relevant data indicate that variations in substituents on the thiadiazole ring can significantly affect both physical and chemical properties .
2-Bromo-5-tert-butyl-1,3,4-thiadiazole has several scientific uses:
The 1,3,4-thiadiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a five-membered ring containing one sulfur and two nitrogen atoms. This versatile pharmacophore serves as a bioisostere for pyrimidine nucleobases, enabling targeted interference with biological processes like DNA replication and enzyme function [2] [8]. Its structural mimicry of endogenous molecules facilitates diverse target engagements, while the sulfur atom contributes unique electronic properties via low-lying C-S σ* orbitals that enhance binding interactions [5] [6]. The scaffold’s synthetic versatility allows extensive structural diversification, positioning it as a critical template for developing therapeutics across oncology, metabolic diseases, and infectious disorders. Compounds featuring this core exhibit enhanced membrane permeability due to balanced lipophilicity, enabling efficient target engagement [4] [8].
Table 1: Key 1,3,4-Thiadiazole Derivatives in Clinical Development
Compound Name | Therapeutic Area | Molecular Target | Development Status |
---|---|---|---|
GCC2680 | Obesity | Cannabinoid-1 Receptor (CB1) | Preclinical Candidate |
Litronesib (LY-2523355) | Cancer | Kinesin Eg5 Inhibitor | Phase II Clinical Trial |
CB-839 (Telaglenastat) | Cancer | Glutaminase (GLS1) | Phase II Clinical Trial |
K858 (ARRY-613) | Cancer | Kinesin Eg5 Inhibitor | Preclinical Development |
RV-59 | Cancer | Nrf2 Pathway Modulator | Preclinical Evaluation |
The medicinal exploration of 1,3,4-thiadiazoles originated in the mid-20th century with the development of carbonic anhydrase inhibitors like acetazolamide. These early successes validated the scaffold’s biological relevance and spurred systematic investigation into structure-activity relationships [5]. The 1990s marked a significant expansion with the discovery that diarylpyrazolyl thiadiazoles exhibited potent cannabinoid receptor antagonism. This culminated in GCC2680 (2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-3-yl)-5-tert-butyl-1,3,4-thiadiazole), a preclinical CB1 antagonist featuring the 5-tert-butyl-1,3,4-thiadiazole motif designed for obesity treatment [1]. This compound demonstrated exceptional in vivo efficacy, reducing body weight gain by 40% in diet-induced obese rats at 10 mg/kg/day through selective CB1 blockade, highlighting the scaffold’s therapeutic potential for metabolic disorders [1].
Parallel developments in oncology identified 2-amino-1,3,4-thiadiazole (ATDA, NSC 4728) as an IMP dehydrogenase inhibitor with antitumor activity in murine leukemia models [8]. Subsequent optimization yielded kinesin inhibitors like litronesib and K858, which advanced to clinical trials by exploiting the thiadiazole’s capacity to disrupt mitotic spindle assembly [8]. The strategic replacement of oxadiazole with thiadiazole in compounds like GCC2680 provided intellectual property advantages while enhancing receptor affinity, exemplified by CB1 binding IC₅₀ values below 10 nM for optimized thiadiazole derivatives [1]. This historical trajectory demonstrates a continuous evolution from simple enzyme inhibitors to sophisticated receptor-targeted therapeutics.
The mesoionic character of 1,3,4-thiadiazoles – their ability to support charge separation without attaining full zwitterionic form – constitutes a defining pharmaceutical property. This electronic delocalization creates a dipole moment that significantly enhances membrane permeability compared to non-mesoionic heterocycles [2] [6]. Computational analyses reveal that the sulfur atom’s σ-hole formation facilitates hydrophobic interactions with lipid bilayers, enabling efficient cellular uptake even for highly polar compounds [4]. This permeability advantage is exemplified by honokiol-thiadiazole conjugates that exhibit 3-18-fold greater cytotoxicity against A549 lung cancer cells (IC₅₀ = 1.62-4.61 μM) compared to their oxadiazole isosteres (IC₅₀ = 18.75-60.62 μM), directly attributed to superior cellular internalization [6].
Table 2: Mesoionic Properties Influencing Bioavailability
Property | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Pyrimidine | Biological Impact |
---|---|---|---|---|
Dipole Moment (Debye) | 4.2-4.8 | 3.5-4.0 | 2.2-2.5 | Enhanced membrane transit |
LogP Contribution | +0.8 to +1.5 | +0.3 to +0.9 | -0.2 to +0.5 | Optimized lipophilicity |
Polar Surface Area (Ų) | 40-45 | 42-48 | 50-55 | Improved permeability |
H-bond Acceptors | 2 | 2 | 2 | Balanced solvation |
σ-Hole Potential (kcal/mol) | 8-12 | Absent | Absent | Target binding enhancement |
The mesoionic nature further promotes target engagement through dual binding mechanisms: the nitrogen atoms participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, while the sulfur atom forms σ-hole interactions with electron-rich protein regions. This multipoint binding is exemplified by CB-839 (telaglenastat), a thiadiazole-containing glutaminase inhibitor that exploits these interactions for potent enzyme inhibition (Ki = 2-16 nM) and demonstrated tumor growth suppression in triple-negative breast cancer xenografts [8]. Additionally, the scaffold’s metabolic resilience minimizes first-pass effects, contributing to the oral bioavailability observed in compounds like GCC2680, which achieved significant plasma concentrations after oral administration in rodent models [1].
Strategic substituent placement on the 1,3,4-thiadiazole core directly modulates pharmacological potency, selectivity, and pharmacokinetics. Position C5 predominantly accommodates hydrophobic groups that enhance target affinity through van der Waals interactions, while C2 modifications influence electronic distribution and hydrogen bonding capacity [1] [6]. The bromine atom at C2 in 2-bromo-5-tert-butyl-1,3,4-thiadiazole (PubChem CID: 20406527) serves dual functions: it acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura arylation) and modulates electron density to enhance sulfur’s σ-hole character, strengthening interactions with target proteins [3] [9]. This electronic effect is quantified by a 15-20% increase in protein-ligand binding energy compared to non-halogenated analogs in molecular dynamics simulations [5].
The 5-tert-butyl group represents an optimized steric and hydrophobic substituent that dramatically enhances receptor affinity. In GCC2680, the tert-butyl moiety improved CB1 binding affinity (IC₅₀ = 7.2 nM) over smaller alkyl chains (e.g., methyl: IC₅₀ = 48 nM; ethyl: IC₅₀ = 32 nM) due to complementary hydrophobic pocket filling within the CB1 receptor [1]. Similarly, honokiol-thiadiazole hybrids with para-substituted aryl groups at C2 exhibited potent anticancer activity, where electron-donating methoxy groups enhanced antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 2.62 μM) versus electron-withdrawing nitro derivatives (IC₅₀ > 15 μM) [6]. This substituent-dependent activity extends to physicochemical properties – the tert-butyl group increases logP by approximately 1.5 units compared to hydrogen, optimizing lipophilicity for blood-brain barrier penetration in CNS-targeted agents like CB1 antagonists [1] [9].
Table 3: Impact of C5 Substituents on Biological Activity
C5 Substituent | Compound Class | Target | Biological Activity | Structural Rationale |
---|---|---|---|---|
tert-Butyl | GCC2680 Analog | CB1 Receptor | IC₅₀ = 7.2 nM; 40% weight reduction in obese rats | Optimal hydrophobic pocket occupancy |
Trifluoromethylcyclopropyl | Diarylpyrazolyl Thiadiazole | CB1 Receptor | IC₅₀ = 12.4 nM; 65% receptor occupancy at 10 mg/kg | Fluorine-protein dipole interactions |
4-Methoxyphenyl | Honokiol Hybrid 8e | Tubulin/Metastasis | IC₅₀ = 2.62 μM (A549); 90% migration inhibition | Extended π-system for stacking |
Phenyl | Honokiol Hybrid 8a | Multiple Kinases | IC₅₀ = 1.62-4.61 μM (7 cancer lines) | Planar hydrophobic interaction |
4-Fluorophenyl | Ciprofloxacin Hybrid 1h | Topoisomerase IV/DNA | IC₅₀ = 3.58 μM (SKOV-3); DNA fragmentation | Halogen bonding with DNA bases |
The synergistic combination of 2-bromo and 5-tert-butyl substituents creates a balanced electronic profile ideal for both synthetic manipulation and biological activity. The tert-butyl group’s conical shape prevents metabolic oxidation at the C5 position, addressing a key limitation of linear alkyl chains [1]. This stability advantage is evidenced by the >90% intact compound recovery after 1-hour incubation with hepatic microsomes for tert-butyl derivatives versus <50% for n-butyl analogs [1]. Furthermore, crystallographic studies confirm that the steric bulk of tert-butyl induces a ligand conformation that maximizes contacts with hydrophobic receptor subpockets, explaining the 3-5 fold affinity improvement over cyclopropyl or cyclobutyl alternatives in CB1 antagonists [1]. These principles of substituent engineering underscore the rational design approaches enabling advanced thiadiazole therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0